An In-Depth Technical Guide to 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Properties, Synthesis, and Application
An In-Depth Technical Guide to 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Properties, Synthesis, and Application
This guide provides a comprehensive technical overview of 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a key organoboron intermediate. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, provides a robust synthesis protocol, and discusses its strategic application in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Advantage of Neopentyl Glycol Boronic Esters
Organoboron compounds, particularly boronic acids and their derivatives, are foundational pillars of modern carbon-carbon and carbon-heteroatom bond formation. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning technology, relies heavily on the stability, reactivity, and functional group tolerance of these reagents.
While arylboronic acids are widely used, they suffer from inherent instability, often undergoing dehydration to form cyclic boroxine trimers or being susceptible to protodeboronation, which can complicate stoichiometry, reduce yields, and shorten shelf-life.[1][2] To mitigate these issues, boronic acids are frequently converted into more stable boronic esters. 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is the neopentyl glycol ester of 4-methoxyphenylboronic acid. The use of neopentyl glycol as a protecting group imparts significant stability, creating a robust, crystalline, and easily handled solid that serves as a superior surrogate for the parent boronic acid in demanding synthetic applications.[1][3]
Molecular Structure and Physicochemical Properties
The structural and chemical properties of a reagent are critical to its function. The neopentyl glycol backbone of 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane forms a stable six-membered dioxaborinane ring, which is less prone to hydrolysis and degradation compared to other ester forms.[4]
Below is a diagram of the molecular structure.
Caption: Molecular structure of 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane.
Summary of Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | [5] |
| CAS Number | 213596-33-9 | [6] |
| Molecular Formula | C₁₂H₁₇BO₃ | [5] |
| Molecular Weight | 220.08 g/mol | |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not specified, but analogous compounds are crystalline solids with defined melting points. For example, 2-(p-tolyl)-5,5-dimethyl-1,3,2-dioxaborinane melts at 91.5-97.5 °C. | [7] |
| Solubility | Soluble in common organic solvents like THF, Dioxane, Toluene, DCM, and Ethyl Acetate. Low solubility in water. | General knowledge |
Synthesis and Purification Protocol
The synthesis of aryl neopentyl boronic esters is a robust and high-yielding procedure, typically achieved through the condensation of the corresponding arylboronic acid with neopentyl glycol. The key to driving this equilibrium reaction to completion is the efficient removal of water.
Causality: A Dean-Stark apparatus is employed for the azeotropic removal of water with a suitable solvent like toluene or benzene. This continuous removal of a product (water) shifts the reaction equilibrium towards the formation of the desired ester, ensuring a high conversion rate according to Le Châtelier's principle. The use of a slight excess of neopentyl glycol can also ensure the full conversion of the boronic acid and its corresponding boroxine anhydride.[3]
Detailed Step-by-Step Synthesis Protocol
-
Apparatus Setup: To a 500 mL round-bottomed flask equipped with a magnetic stir bar, add 4-methoxyphenylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).[3]
-
Solvent Addition: Add toluene (approx. 5 mL per mmol of boronic acid) to the flask to create a suspension.
-
Azeotropic Distillation: Fit the flask with a Dean-Stark trap and a reflux condenser. Fill the trap with toluene. Heat the reaction mixture to a vigorous reflux (oil bath temperature ~140 °C).
-
Monitoring the Reaction: Continue refluxing until no more water collects in the Dean-Stark trap (typically 1.5-3 hours). The reaction mixture should become a clear, homogeneous solution.
-
Work-up: Allow the reaction to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x). Note: Excessive washing can lead to slow hydrolysis of the ester.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification/Isolation: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., heptane or ethyl acetate/heptane) to yield the product as a white, crystalline solid.[3]
Caption: Workflow for the synthesis of 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.
Predicted ¹H and ¹³C NMR Spectral Data
While specific experimental spectra for this exact compound are not widely published, a highly accurate prediction can be made based on its constituent parts.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.75 ppm (d, 2H): Aromatic protons ortho to the boron atom, appearing as a doublet.
-
δ ~6.90 ppm (d, 2H): Aromatic protons meta to the boron atom, appearing as a doublet.
-
δ 3.85 ppm (s, 3H): Methoxy (-OCH₃) protons, appearing as a sharp singlet.
-
δ 3.75 ppm (s, 4H): Methylene protons (-CH₂-) of the neopentyl glycol backbone, appearing as a singlet.
-
δ 1.00 ppm (s, 6H): Methyl protons (-CH₃) of the neopentyl glycol backbone, appearing as a singlet.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~162 ppm: Aromatic carbon attached to the methoxy group.
-
δ ~136 ppm: Aromatic carbons ortho to the boron atom.
-
δ ~130 ppm (approx.): Ipso-carbon attached to boron (often broad or unobserved due to quadrupolar relaxation).
-
δ ~113 ppm: Aromatic carbons meta to the boron atom.
-
δ ~72 ppm: Methylene carbons (-CH₂-) of the neopentyl glycol backbone.
-
δ ~55 ppm: Methoxy carbon (-OCH₃).
-
δ ~32 ppm: Quaternary carbon of the neopentyl glycol backbone.
-
δ ~22 ppm: Methyl carbons (-CH₃) of the neopentyl glycol backbone.
-
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
The primary application of 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is as a coupling partner in the Suzuki-Miyaura reaction. Its enhanced stability makes it an ideal choice for complex, multi-step syntheses where the boron reagent may be exposed to various conditions before the final coupling step.
Expert Insight: Kinetic studies have shown that neopentyl boronic esters can participate directly in the transmetalation step of the catalytic cycle without prior hydrolysis to the boronic acid.[8] Furthermore, neopentyl esters have demonstrated different reaction kinetics compared to their more common pinacol ester counterparts, sometimes offering advantages in challenging coupling reactions.[8] Their stability allows for cleaner reactions, easier purification, and more reliable results, which is critical in process development and the synthesis of active pharmaceutical ingredients (APIs).[1]
Caption: Role in the Suzuki-Miyaura cross-coupling reaction.
Handling, Storage, and Safety
-
Handling: As with all chemical reagents, handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents. The enhanced stability of the neopentyl ester allows for longer shelf-life compared to the free boronic acid.
-
Safety: While specific toxicity data is limited, boronic acids and their esters should be treated as potentially harmful. Avoid inhalation, ingestion, and skin contact.
Conclusion
2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane represents a strategically "protected" and highly stable form of 4-methoxyphenylboronic acid. Its synthesis is straightforward, and its properties—robustness, ease of handling, and predictable reactivity—make it a superior choice for demanding applications in pharmaceutical and materials science research. By understanding the causal factors behind its stability and applying robust synthetic protocols, researchers can leverage this valuable intermediate to achieve more efficient and reliable outcomes in Suzuki-Miyaura cross-coupling and other related transformations.
References
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ResearchGate. Order of thermodynamic stability of representative boronic esters. [Link]
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The Royal Society of Chemistry. Supporting Information for a relevant publication. [Link]
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Wiley Online Library. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. [Link]
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Scientific Update. Born again Boron. [Link]
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Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
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Mol-Instincts. 2-(3,5-dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane. [Link]
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PubChem. 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane. [Link]
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National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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PubChem. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
- Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents.
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Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]
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ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
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